5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione
Description
Properties
IUPAC Name |
5-methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-8-6(10)11-5(9)7(8)3-2-4-7/h2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIXOJLUGEPJTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)OC(=O)C12CCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione can be achieved through several synthetic routes. One common method involves the annulation of a cyclopentane ring with an oxazolidinone precursor. This process typically requires the use of conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
While specific industrial production methods for 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione are not widely documented, the compound can be synthesized using standard organic synthesis techniques. These methods often involve the use of readily available starting materials and standard laboratory equipment.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The spirocyclic core of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione is shared with several analogs, but variations in substituents, heteroatom composition, and ring sizes lead to distinct physicochemical and biological properties. Below is a detailed comparison:
Structural Analogs with Substituted Spiro Rings
- The triaza variant () introduces additional nitrogen atoms, improving hydrogen-bonding capacity and solubility, which is advantageous in drug discovery.
Heteroatom Variations and Ring Expansions
- Expanding the spiro system to [4.5] () introduces a six-membered ring, which may improve conformational flexibility for binding to biological targets.
Pharmacologically Active Derivatives
- Halogenated analogs () are used as reference standards in quality control, emphasizing their stability and reproducibility in synthesis.
Physicochemical and Functional Comparisons
A summary of critical properties:
| Property | 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione | 5,7-Diazaspiro[3.4]octane-6,8-dione | 8-Azaspiro[4.5]decane-7,9-dione |
|---|---|---|---|
| Polarity | Moderate (oxa/aza balance) | High (diaza) | Moderate |
| Solubility | Low (industrial solvents) | Higher in polar solvents | Variable |
| Bioactivity | Limited data | Potential for CNS targets | Reference standard |
| Synthetic Complexity | Low | Moderate | High (due to larger ring) |
Biological Activity
5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione, a compound with a unique spirocyclic structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, and relevant research findings.
The compound is characterized by the following chemical properties:
- IUPAC Name : 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione
- Molecular Formula : C₆H₇NO₃
- Molecular Weight : 141.13 g/mol
- InChI Key : ATRNNGNCUHPPSG-UHFFFAOYSA-N
Synthesis
The synthesis of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione typically involves multi-step reactions that include the formation of the spirocyclic structure through cyclization processes. Specific methodologies may vary, but they often utilize starting materials that facilitate the introduction of the oxo and aza groups essential for its biological activity.
Antitumor Activity
Research indicates that derivatives of spirocyclic compounds exhibit significant antitumor properties. For instance, a study on related compounds demonstrated their effectiveness against various cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| 11b | A549 | 0.18 |
| 11h | A549 | 0.19 |
| 11d | MDA-MB-231 | 0.08 |
| 11k | MDA-MB-231 | 0.09 |
| 11h | HeLa | 0.15 |
These results suggest that the spirocyclic framework may enhance the cytotoxicity of these compounds against cancer cells, making them promising candidates for further development in cancer therapy .
The biological activity of 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione is believed to be mediated through its interaction with specific molecular targets within cancer cells. The spirocyclic structure allows for unique binding interactions that may disrupt critical cellular processes such as proliferation and apoptosis.
Case Studies and Research Findings
- Antitumor Efficacy : In vitro studies have shown that compounds similar to 5-Methyl-7-oxa-5-azaspiro[3.4]octane-6,8-dione possess potent antitumor activity against multiple cancer cell lines, including A549 (lung), MDA-MB-231 (breast), and HeLa (cervical) .
- Comparative Studies : In comparative analyses with known anticancer agents like bendamustine and vorinostat, certain derivatives exhibited superior efficacy, highlighting their potential as alternative therapeutic agents .
- Pharmacological Evaluation : Ongoing pharmacological evaluations are focused on understanding the full spectrum of biological activities associated with this compound and its derivatives, including anti-inflammatory and antimicrobial properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
